REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]([CH:6]1[CH2:14][C:13]2[C:8](=[C:9]([C:15]3[CH:20]=[CH:19][C:18]([C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:17][CH:16]=3)[CH:10]=[CH:11][CH:12]=2)[C:7]1=O)([CH3:5])[CH3:4].C1(C)C=CC=CC=1.S(=O)(=O)(O)O>CO>[CH:3]([C:6]1[CH2:14][C:13]2[C:8]([CH:7]=1)=[C:9]([C:15]1[CH:20]=[CH:19][C:18]([C:21]([CH3:23])([CH3:22])[CH3:24])=[CH:17][CH:16]=1)[CH:10]=[CH:11][CH:12]=2)([CH3:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
2-isopropyl-7-(4′-tert-butylphenyl)-1-indanone
|
Quantity
|
39.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1C(C2=C(C=CC=C2C1)C1=CC=C(C=C1)C(C)(C)C)=O
|
Name
|
|
Quantity
|
118 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 6 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture is stirred vigorously for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently transferred to a separating funnel
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
STIRRING
|
Details
|
the aqueous phase is shaken twice with a total of 60 ml of 2N sulfuric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent of the reaction mixture is removed virtually completely
|
Type
|
ADDITION
|
Details
|
200 ml of toluene and 0.4 g of p-toluenesulfonic acid are subsequently added to the residue
|
Type
|
DISTILLATION
|
Details
|
Water is distilled from the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
by heating for 1.5 hours on a water separator until reaction
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The reaction mixture is subsequently washed once with 100 ml of saturated sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After separating off the magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the residue is dried in an oil pump vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1CC2=CC=CC(=C2C1)C1=CC=C(C=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.7 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |